An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS Number: 63010-69-5
A Keystone Intermediate for Next-Generation Antimicrobials
Authored by: Senior Application Scientist
This technical guide provides a comprehensive overview of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and critical applications of this compound, with a focus on its role in the creation of advanced therapeutic agents.
Strategic Importance in Medicinal Chemistry
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate serves as a fundamental building block in the synthesis of numerous pharmaceutical agents, most notably fluoroquinolone antibiotics.[1][2] The incorporation of a fluorine atom at the 8-position of the quinoline ring is a critical design element that can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[2] Its unique structure is instrumental in the development of potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] This targeted mechanism of action has made quinolones a cornerstone in the fight against bacterial infections. Beyond its well-established role in antimicrobial research, this versatile intermediate is also explored in the development of novel anti-inflammatory and anti-cancer therapeutics.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 63010-69-5 | [1][4] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1][4] |
| Molecular Weight | 235.21 g/mol | [1][5] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [1][5] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 278-282 °C | [6] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis via the Gould-Jacobs Reaction: A Detailed Protocol
The most direct and widely employed method for the synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction.[7] This classic thermal cyclization reaction provides a robust pathway to the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.[7]
The synthesis proceeds in two key stages:
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Condensation: Nucleophilic substitution of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the final product.
Experimental Protocol:
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Ethanol
-
Hexanes or Heptane
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring to approximately 100-110 °C for 1-2 hours. The reaction is typically performed neat (without solvent).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The ethanol byproduct can be removed under reduced pressure. The resulting intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature for 15-30 minutes. The cyclization is typically rapid at this temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate from the solvent.
-
Add hexanes or heptane to further induce precipitation and to help wash away the high-boiling solvent.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexanes or heptane to remove residual solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Causality in Experimental Choices:
-
High Temperature: The thermal cyclization step requires significant energy input to overcome the activation barrier for the intramolecular ring-closing reaction. High-boiling, inert solvents are used to achieve the necessary temperatures safely and efficiently.[1]
-
Solvent Choice: Dowtherm A and diphenyl ether are chosen for their high boiling points and thermal stability, ensuring a consistent reaction temperature for the cyclization.
-
Purification: Washing with a non-polar solvent like hexanes is crucial to remove the high-boiling point solvent, which can be difficult to remove by other means. Recrystallization is an effective method for obtaining a highly pure final product.
Visualizing the Synthesis Workflow:
Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons of the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbons of the ester and the quinolone ring, and the carbons of the ethyl group and the aromatic rings. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (which may be broad due to hydrogen bonding), the C=O stretch of the ester and the quinolone ketone, C-F stretching, and C-H and C=C stretching vibrations of the aromatic system.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (235.21 g/mol ). Fragmentation patterns may include the loss of the ethoxy group from the ester.
Application in Drug Discovery: Targeting Bacterial Proliferation
The primary application of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is as a key intermediate in the synthesis of fluoroquinolone antibiotics. The general synthetic scheme involves the further modification of this core structure, typically through N-alkylation and nucleophilic aromatic substitution at other positions on the quinoline ring to introduce various side chains that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.
Mechanism of Action of Fluoroquinolones:
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.
Visualizing the Mechanism of Action:
Caption: The role of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in the synthesis of fluoroquinolones and their mechanism of action.
Conclusion
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a compound of significant strategic importance in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its role as a versatile precursor to potent fluoroquinolone antibiotics underscore its value to the drug discovery and development community. A thorough understanding of its synthesis, properties, and applications is crucial for researchers aiming to develop the next generation of antimicrobial agents.
References
- Rádl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
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Wikipedia. Gould–Jacobs reaction. [Link]
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PubChem. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
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MySkinRecipes. Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
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PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]
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CRO SPLENDID LAB. Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
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Thermo Fisher Scientific. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%. [Link]
- Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6330–6345.
- Wang, D.-C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213.
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MySkinRecipes. Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
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ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
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